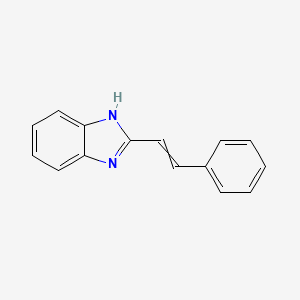
2-(2-Phenylethenyl)-1h-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylethenyl)-1h-benzimidazole is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2-Phenylethenyl)-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various biological targets. The compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes. For instance, benzimidazole derivatives often target enzymes that are critical for cell wall synthesis in bacteria and other pathogens .
- Antioxidant Activity : Some studies suggest that this compound may modulate oxidative stress responses by influencing the activity of antioxidant enzymes.
- Anticancer Properties : The benzimidazole scaffold has been associated with anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The SAR of benzimidazole derivatives indicates that modifications to the structure can significantly influence their biological activity. For this compound, the presence of the phenylethenyl group is crucial for enhancing its potency against specific targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzene ring | Alters lipophilicity and binding affinity |
| Variations in the benzimidazole core | Impacts enzyme inhibition and bioavailability |
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent. In vitro assays have demonstrated cytotoxic effects against various cancer types, although further research is required to elucidate specific pathways involved.
Case Studies
Several case studies provide insights into the biological efficacy of this compound:
- Antimicrobial Efficacy :
-
Cytotoxicity in Cancer Models :
- In a controlled experiment, this compound was tested against human breast cancer cell lines. The compound exhibited dose-dependent cytotoxicity, leading to significant reductions in cell viability at higher concentrations.
Propriétés
Formule moléculaire |
C15H12N2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2-(2-phenylethenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H,(H,16,17) |
Clé InChI |
QQLPPRIZUPEKMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















